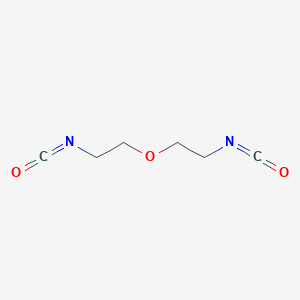
1-Isocyanato-2-(2-isocyanatoethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C6H10N2O3. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene, followed by the reaction with ammonia to form the corresponding urea derivative. This urea derivative is then treated with phosgene again to yield the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used to react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate or triethylamine are often used to accelerate the reactions.
Major Products:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the polymerization with polyols.
Applications De Recherche Scientifique
1-Isocyanato-2-(2-isocyanatoethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Integral in the production of polyurethane foams, coatings, and adhesives, which are used in construction, automotive, and packaging industries.
Mécanisme D'action
The mechanism of action of 1-isocyanato-2-(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes and other polymeric materials.
Comparaison Avec Des Composés Similaires
Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Uniqueness: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane is unique due to its aliphatic structure, which imparts different physical and chemical properties compared to aromatic diisocyanates like TDI and MDI. This aliphatic nature often results in lower toxicity and different mechanical properties in the resulting polymers.
Propriétés
Numéro CAS |
25595-74-8 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
1-isocyanato-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2O3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
Clé InChI |
QLOQTKGUQKAAAB-UHFFFAOYSA-N |
SMILES canonique |
C(COCCN=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


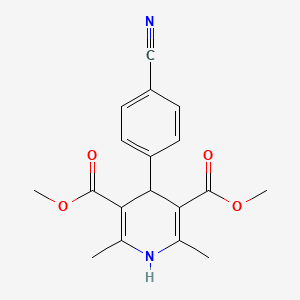
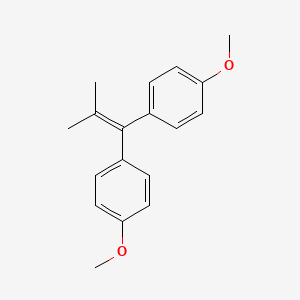
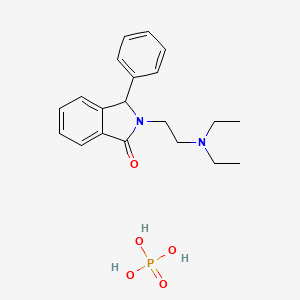
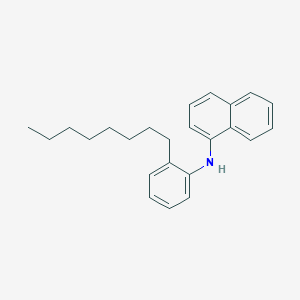
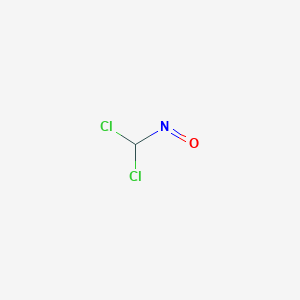
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
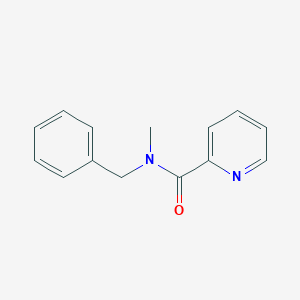
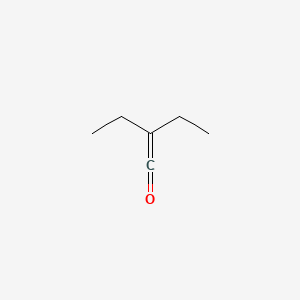

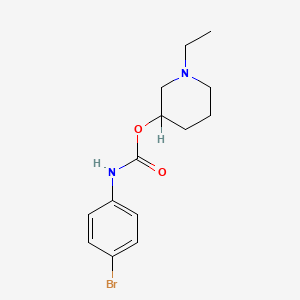
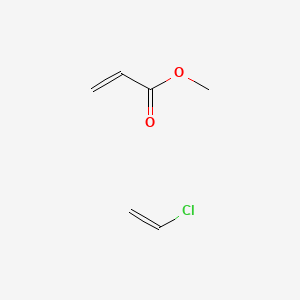
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
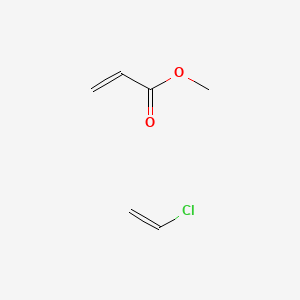
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
